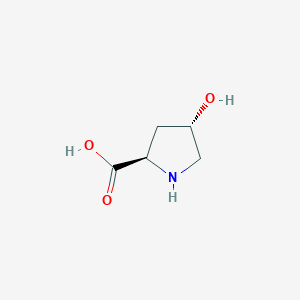

trans-4-Hydroxy-D-proline

Beschreibung

4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.

A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Advanced Enzymatic Synthesis of Trans 4 Hydroxy D Proline

While L-hydroxyproline is a common component of collagen, the D-enantiomer, trans-4-hydroxy-D-proline, is less prevalent in nature but holds significant value as a chiral building block in synthetic chemistry. Its synthesis is primarily achieved through enzymatic processes that offer high stereoselectivity, a critical factor for its utility in pharmaceuticals and other specialized applications.

One prominent enzymatic approach involves the use of proline hydroxylases. These enzymes can hydroxylate D-proline to produce this compound. Specifically, a proline cis-4-hydroxylase from Sinorhizobium meliloti has been identified and characterized for its ability to catalyze the hydroxylation of L-proline to cis-4-hydroxy-L-proline. While this enzyme primarily acts on the L-enantiomer, research into enzyme engineering and substrate specificity is ongoing to develop variants that can efficiently produce the D-enantiomer.

A more established and industrially viable method for producing this compound is through the enzymatic resolution of a racemic mixture of cis/trans-4-hydroxy-DL-proline. This process leverages the high stereospecificity of certain enzymes to selectively act on one enantiomer, allowing for the separation of the desired D-isomer. For instance, D-amino acid oxidase can be employed to selectively oxidize the D-amino acid, which can then be separated from the unreacted L-amino acid.

Another advanced enzymatic strategy involves the use of proline racemases in conjunction with stereoselective hydroxylases. A proline racemase can interconvert L-proline and D-proline, and when coupled with a D-proline-specific hydroxylase, this can create a dynamic kinetic resolution process, theoretically converting all of the starting L-proline into the desired this compound product.

The development of whole-cell biocatalysts expressing the necessary enzymes for these transformations represents a significant advancement in the sustainable and efficient production of this compound. These biocatalytic systems offer several advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and exceptionally high enantiomeric purity of the final product.

Stereospecific Derivatization and Functional Group Interconversions

The chemical manipulation of trans-4-hydroxy-D-proline, while preserving its crucial stereochemistry, is fundamental to its application as a chiral synthon. The hydroxyl and carboxylic acid groups, along with the secondary amine, serve as handles for a variety of chemical transformations.

Protecting group chemistry is often the first step in the derivatization of this compound. The amino group is commonly protected with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups, while the carboxylic acid is often converted to an ester, such as a methyl or benzyl (B1604629) ester. The hydroxyl group can be protected with a variety of groups, including silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl) or benzyl ethers, depending on the desired reaction conditions for subsequent steps.

With the functional groups appropriately protected, the molecule can undergo a range of stereospecific reactions. For example, the hydroxyl group can be inverted to the cis configuration through a Mitsunobu reaction, providing access to a different stereoisomer. Alternatively, the hydroxyl group can be oxidized to a ketone, which can then be subjected to stereoselective reduction to re-introduce the hydroxyl group with either the trans or cis configuration, depending on the chosen reducing agent.

Functional group interconversions also extend to the pyrrolidine (B122466) ring itself. For instance, ring-opening reactions can be employed to generate chiral acyclic amino acids. Conversely, the existing stereocenters of this compound can be used to direct the stereochemical outcome of reactions at other positions on the ring, a process known as substrate-controlled synthesis.

The following table summarizes some common stereospecific derivatizations of this compound:

| Starting Material | Reagents and Conditions | Product | Transformation |

| N-Boc-trans-4-hydroxy-D-proline methyl ester | Dess-Martin periodinane | N-Boc-4-oxo-D-proline methyl ester | Oxidation of hydroxyl group |

| N-Boc-trans-4-hydroxy-D-proline methyl ester | Diethylaminosulfur trifluoride (DAST) | N-Boc-cis-4-fluoro-D-proline methyl ester | Deoxyfluorination with inversion of stereochemistry |

| N-Boc-trans-4-hydroxy-D-proline | PPh3, DIAD, DPPA | N-Boc-cis-4-azido-D-proline | Mitsunobu reaction for azide (B81097) introduction with inversion |

These examples highlight the versatility of this compound as a chiral building block, enabling the synthesis of a diverse array of complex molecules with well-defined stereochemistry.

Radiosynthesis for Positron Emission Tomography Pet Imaging Agents

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into bioactive molecules allows for their use as probes in Positron Emission Tomography (PET) imaging. trans-4-Hydroxy-D-proline derivatives have been explored as scaffolds for the development of PET radiotracers due to their ability to be incorporated into peptides and other targeting vectors.

The radiosynthesis of ¹⁸F-labeled this compound analogues typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A common strategy is to first synthesize a precursor molecule where the hydroxyl group of this compound is replaced with a good leaving group, such as a tosylate, mesylate, or nosylate. This precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the desired ¹⁸F-labeled product. This reaction often proceeds with an inversion of stereochemistry, meaning a trans-hydroxy precursor will yield a cis-fluoro product.

To achieve a trans-¹⁸F-labeled product, a cis-hydroxy precursor would be required. Alternatively, multi-step synthetic routes involving protection and deprotection steps are often necessary to ensure the radiolabeling occurs at the desired position and with the correct stereochemistry.

An example of a radiosynthesis workflow is as follows:

Precursor Synthesis: N-protected cis-4-hydroxy-D-proline is synthesized and the hydroxyl group is activated by conversion to a sulfonate ester (e.g., tosylate).

Radiolabeling: The precursor is reacted with cyclotron-produced [¹⁸F]fluoride in an automated synthesis module. The reaction is typically carried out in an organic solvent at elevated temperatures.

Deprotection and Purification: The protecting groups are removed, often under acidic conditions, and the final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before it can be formulated for administration.

The development of efficient and high-yield radiosyntheses is a critical area of research, as the short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and reliable production methods. The resulting radiotracers can then be used in preclinical and clinical PET studies to investigate a wide range of biological processes, including enzyme activity, receptor binding, and cell trafficking.

| Radionuclide | Precursor Type | Typical Reaction | Key Considerations |

| Fluorine-18 (¹⁸F) | Tosylated or mesylated hydroxyproline (B1673980) derivative | Nucleophilic substitution | Stereochemistry of the precursor determines the stereochemistry of the final product; reaction conditions must be optimized for high radiochemical yield and purity. |

The continued development of novel radiosynthetic methodologies for labeling this compound and its derivatives will undoubtedly expand their utility as PET imaging agents for the non-invasive study of disease and the development of new therapeutics.

Biological and Biomedical Research Applications of Trans 4 Hydroxy D Proline

Utilization as a Chiral Building Block in Advanced Pharmaceutical Synthesis and Drug Discovery Research

trans-4-Hydroxy-D-proline serves as a crucial chiral building block in the asymmetric synthesis of a wide array of pharmaceutical compounds. whiterose.ac.uk Its rigid pyrrolidine (B122466) ring and defined stereocenters at the C-2 and C-4 positions make it an ideal starting material for creating complex molecular scaffolds with high stereoselectivity. whiterose.ac.uk This is particularly valuable in the synthesis of multifunctionalized pyrrolidine rings, which are core structures in many biologically active molecules. whiterose.ac.uk

The application of trans-4-hydroxyproline derivatives spans several therapeutic classes. For instance, it is a key intermediate in the synthesis of carbapenem (B1253116) antibiotics, a class of broad-spectrum antibacterial agents. nih.gov It is also utilized in the development of angiotensin-converting enzyme (ACE) inhibitors, which are critical for managing hypertension and heart failure. nih.govptfarm.pl A notable example is the synthesis of Fosinopril, a potent and long-acting ACE inhibitor, where the presence of a cyclohexyl substituent on the proline ring enhances its potency tenfold compared to the unsubstituted analogue. ptfarm.pl

Furthermore, research has demonstrated its utility in creating:

Kainoid analogs , a class of nonproteinogenic amino acids with diverse biological activities. nih.gov

Antispastic agents and α-galactosidase inhibitors . whiterose.ac.uk

N-aryl pyrroles , which are important organic compounds in medicinal chemistry. nih.gov

Oxaceprol , an atypical anti-inflammatory drug used for treating connective tissue diseases like osteoarthritis. nih.govd-nb.info

The versatility of this compound as a chiral starting material continues to be explored for the development of novel therapeutics with improved efficacy and specificity. researchgate.net

Integration into Peptide Chemistry and Peptidomimetic Design

The incorporation of this compound into peptides and peptidomimetics is a key strategy for manipulating their structure and function. Its rigid structure and unique stereochemistry offer a powerful tool for influencing peptide conformation and biological activity.

Impact on Conformational Restriction and Secondary Structure Induction in Peptides

The pyrrolidine ring of proline and its derivatives inherently restricts the peptide backbone's conformational freedom, particularly the dihedral angle φ. The substitution at the 4-position with a hydroxyl group, as in this compound, introduces stereoelectronic effects that further control the ring's pucker and the isomerization of the preceding peptide bond.

The (2R,4S) configuration of this compound, along with the electron-withdrawing nature of the hydroxyl group, favors a Cγ-exo ring pucker. This specific pucker pre-organizes the peptide backbone in a way that promotes a trans conformation of the preceding prolyl amide bond. rsc.orgraineslab.com This conformational biasing is a critical tool for peptide design, as it can stabilize specific secondary structures, such as β-turns and loops, which are often crucial for protein-protein and protein-drug interactions. By locking a peptide into a more defined, bioactive conformation, the entropic penalty upon binding to a target is reduced, potentially increasing binding affinity and potency.

Design and Synthesis of Enzyme Inhibitors (e.g., Matrix Metalloproteases)

The unique structural features of this compound have been successfully exploited in the design of potent and selective enzyme inhibitors, most notably for Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), playing key roles in both physiological processes and diseases like cancer and arthritis. mdpi.commdpi.com

The development of selective MMP inhibitors has been challenging due to the high similarity in the active sites across the MMP family. However, researchers have found that using D-proline derivatives as a scaffold can lead to highly selective inhibitors. The (2R,4R)-4-hydroxyproline scaffold, a diastereomer of the titular compound, has been particularly effective. For instance, a series of inhibitors developed using a (2R,4R)-4-hydroxyproline scaffold demonstrated picomolar activity for MMP-13 and high selectivity over other MMPs. mdpi.com The success of these D-proline-based inhibitors highlights the importance of the pyrrolidine ring in orienting substituents into specific pockets of the enzyme's active site, thereby enhancing both potency and selectivity. mdpi.com

Table 1: Example of a Potent MMP-13 Inhibitor Derived from a D-proline Scaffold

| Compound | Scaffold | Key Substituent | Target MMP | Inhibitory Activity (IC50) | Selectivity |

|---|---|---|---|---|---|

| Compound 66 | (2R,4R)-4-hydroxyproline | n-pentyl moiety | MMP-13 | Picomolar range | High selectivity over other MMPs, ADAMs, and meprins |

Data sourced from a study on D-proline derivatives as MMP inhibitors. mdpi.com

Modulation of Protein-Protein Interactions through Pyrrolidine Ring Conformation

The conformationally constrained pyrrolidine ring of this compound is instrumental in modulating protein-protein interactions (PPIs). By inducing specific secondary structures like β-turns and loops, peptides containing this amino acid can mimic the binding epitopes of natural proteins.

A prime example of this is in the context of collagen and its interaction with MMPs. The collagen triple helix is composed of repeating Gly-X-Y triplets, where Y is often a hydroxyproline (B1673980). pnas.org The stability and conformation of this triple helix are crucial for its biological function and its recognition by other proteins. MMPs, particularly collagenases like MMP-1, recognize and bind to specific sites on the collagen triple helix through the cooperative action of their catalytic and hemopexin domains. pnas.org The hemopexin domain contains exosites that bind to regions of the collagen molecule away from the cleavage site, and these interactions are critical for collagenolysis. pnas.org

The defined conformation of the pyrrolidine ring of hydroxyproline within the collagen structure plays a significant role in presenting the correct binding face for these exosite interactions. By incorporating this compound into synthetic collagen-mimetic peptides, researchers can probe and modulate these PPIs, potentially leading to the development of inhibitors that block the docking of MMPs to collagen, thereby preventing its degradation in pathological conditions.

Investigation of Metabolic Alterations in Pathophysiological Processes

Potential of Hydroxyproline Metabolites as Research Biomarkers for Tissue Turnover and Disease Progression

Hydroxyproline is a major component of collagen, the most abundant protein in mammals. hmdb.ca Its metabolites are released into the bloodstream and excreted in the urine during the degradation of collagen. Consequently, the levels of hydroxyproline in biological fluids can serve as a valuable research biomarker for tissue turnover, particularly of bone and connective tissue. hmdb.canih.gov

Elevated levels of hydroxyproline have been observed in a variety of pathological conditions characterized by increased collagen breakdown, including:

Paget's disease of bone hmdb.ca

Bony metastases from cancers like prostate cancer healthmatters.io

Graft versus host disease nih.govresearchgate.net

Keloids and vitiligo nih.govresearchgate.net

Liver fibrosis nih.gov

Conversely, decreased levels of hydroxyproline can be an indicator of poor wound healing. nih.govresearchgate.net While many studies measure total hydroxyproline, the different isomers, including trans-4-hydroxy-L-proline (from type I and III collagen) and trans-3-hydroxy-L-proline (more abundant in type IV collagen), can provide more specific information about which types of tissues are being affected. healthmatters.io The catabolism of hydroxyproline isomers, such as the conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline by bacterial epimerases in the gut, is also an area of active research. nih.govelifesciences.org Therefore, the analysis of hydroxyproline and its various isomers in biological samples remains a powerful tool for investigating the pathogenesis and progression of numerous diseases.

Research Applications in Biomaterials and Polymer Science

The unique structural characteristics of this compound, particularly its stereochemistry, cyclic structure, and hydroxyl group, make it a valuable monomer for the synthesis of advanced biomaterials. Research in this area leverages these features to create polymers with specific, tunable properties for biomedical applications.

Synthesis of Amino Acid-Based Polymeric Materials for Biomedical Applications

The incorporation of this compound into polymer chains allows for the development of biocompatible and biodegradable materials with potential uses in tissue engineering and drug delivery. pku.edu.cn While much of the foundational research has utilized the more naturally abundant L-isomer, the synthetic principles are directly applicable to the D-isomer for creating stereochemically distinct polymers. The use of the D-isomer is particularly relevant for producing materials with altered degradation profiles and specific biological interactions, as enzymes that degrade L-amino acid-based polymers may not recognize the D-configuration, leading to enhanced stability.

Research has demonstrated the synthesis of various polymers from hydroxyproline derivatives, primarily through polycondensation and ring-opening polymerization.

Polycondensation Methods: One common approach is the melt polycondensation of hydroxyproline methyl esters. For instance, studies on the L-isomer have shown that trans-4-hydroxy-L-proline methyl ester can be polymerized to form a polyamide. nih.govresearchgate.net This thermal polycondensation process results in a functional poly(amino acid) with a molecular weight of up to 3600 Da. researchgate.net The resulting polyamide contains a free hydroxyl group in each repeating unit, which imparts hydrophilicity to the material. researchgate.netresearchgate.net This method can be applied to this compound to produce its corresponding polyamide, which would be expected to exhibit similar hydrophilicity but different stereochemical properties.

Similarly, N-acylated hydroxyproline methyl esters have been polymerized via metal catalyst-mediated transesterification at high temperatures (e.g., 180°C) to yield polyesters. pku.edu.cn These "pseudopoly(amino acid)s" have ester bonds in the polymer backbone instead of amide bonds. acs.org The choice of N-acyl group and catalyst can influence the final molecular weight and properties of the polyester. pku.edu.cn

Ring-Opening Polymerization (ROP): A more controlled method for producing high molecular weight polyesters is the ring-opening polymerization (ROP) of monomers derived from hydroxyproline. chinesechemsoc.org Researchers have developed a platform for synthesizing stereoregular aliphatic polyesters from 4-hydroxy-L-proline by first converting it into a bicyclic bridged lactone monomer. chinesechemsoc.org This monomer can then undergo controlled ROP using organobase catalysts, yielding polyesters with high molar mass (up to 90 kg/mol ) and low dispersity, without epimerization. chinesechemsoc.org This technique offers a versatile route to functional polyesters, as the side chains can be easily modified. chinesechemsoc.org Applying this methodology to this compound would enable the creation of functional polyesters with a D-proline backbone, offering a complementary set of materials with unique stereochemistry.

These synthesis strategies open avenues for creating a diverse library of polymers for various biomedical uses, including the fabrication of scaffolds for tissue regeneration and as carriers for controlled drug release. pku.edu.cnresearchgate.net

Table 1: Synthesis of Polymeric Materials from Hydroxyproline Derivatives

| Polymer Type | Monomer(s) | Synthesis Method | Key Findings / Potential Applications |

|---|---|---|---|

| Polyamide | trans-4-hydroxy-proline methyl ester | Melt Polycondensation | Produces a hydrophilic, biodegradable polymer; potential as a biomaterial for bone regeneration. nih.govresearchgate.netresearchgate.net |

| Polyester (Pseudopoly(amino acid)) | N-acylated trans-4-hydroxy-proline methyl ester | Transesterification (Melt Polymerization) | Creates polyesters with tunable properties based on the N-acyl group; potential for drug delivery systems. pku.edu.cnacs.org |

| Stereoregular Aliphatic Polyester | Bicyclic bridged lactone derived from 4-hydroxy-proline | Controlled Ring-Opening Polymerization (ROP) | Yields high molecular weight, functional polyesters with narrow dispersity; suitable for drug delivery and creating advanced degradable plastics. chinesechemsoc.org |

Development of Hydrophilic Pore-Generating Components for Material Engineering

A significant application of polymers derived from trans-4-hydroxy-proline is in the engineering of porous biomaterials. The inherent hydrophilicity of poly(trans-4-hydroxy-proline), conferred by the lateral hydroxyl group in each repeating unit, is the key property exploited for this purpose. researchgate.netresearchgate.net

A primary example is the use of a polyamide of trans-4-hydroxy-L-proline as a porogen filler in non-degradable acrylic bone cement, such as polymethylmethacrylate (PMMA). nih.govresearchgate.net Although this research used the L-isomer, the pore-generation mechanism relies on the polymer's hydrophilicity, a property that is not dependent on the stereochemistry of the amino acid residue. Therefore, a polyamide synthesized from this compound would function as an effective porogen in the same manner.

Mechanism of Pore Generation: When the hydrophilic polyamide is incorporated as a filler into the hydrophobic acrylic bone cement matrix, it creates a composite material. researchgate.net In an aqueous physiological environment, the polyamide component readily absorbs water. researchgate.net This absorption causes the polyamide domains to swell and eventually dissolve or degrade via hydrolysis of the amide bonds, leaving behind a network of interconnected pores within the dense acrylic cement structure. researchgate.netresearchgate.net

This in situ formation of porosity is critical for improving the clinical performance of bone cements. A porous structure is believed to enhance the fixation between the cement and the surrounding living bone by allowing for bone tissue ingrowth into the implant. nih.govresearchgate.net This biological fixation can lead to a stronger and more stable mechanical connection at the bone-cement interface. researchgate.net

This application demonstrates how a specific chemical feature of this compound—its ability to form a hydrophilic polymer—can be strategically used to modify the bulk properties of another material for a targeted biomedical outcome.

Table 2: Application of Poly(trans-4-hydroxy-proline) as a Pore-Generating Component

| Base Material | Additive (Porogen) | Mechanism | Intended Biomedical Outcome |

|---|

Advanced Analytical Methodologies for Characterization and Quantification of Trans 4 Hydroxy D Proline

High-Resolution Chromatographic Techniques

Chromatographic methods are central to the analysis of hydroxyproline (B1673980) isomers, providing the necessary resolving power to separate enantiomers and diastereomers. Techniques coupling chromatography with mass spectrometry are particularly powerful for achieving both high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a benchmark for the sensitive and selective quantification of amino acids in complex samples. avma.orgelifesciences.org For trans-4-Hydroxy-proline, this technique allows for trace-level detection by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference.

A validated LC-MS/MS method for trans-4-hydroxy-L-proline in canine serum demonstrated a lower limit of quantification (LLOQ) of 0.005 ng/mL, showcasing the technique's capacity for trace analysis. avma.org The method utilized a deuterated internal standard (D3-trans-4-hydroxy-L-proline) to ensure accuracy. The specific fragment ions monitored for quantification were m/z 132 for the analyte and m/z 135.1 for the internal standard. avma.org

To overcome the challenge of separating all eight potential isomers of hydroxyproline, a reversed-phase high-performance liquid chromatography-UV-mass spectrometry (RPLC-UV-MS) method was developed. nih.gov This approach involves pre-column derivatization with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), to form diastereomers that can be separated on a C18 column and detected by MS. nih.gov Such methods are crucial as acid hydrolysis of collagen, a common sample preparation step, can cause epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline. researchgate.net

Table 1: LC-MS/MS Method Parameters for trans-4-hydroxy-L-proline Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | avma.org |

| Internal Standard | trans-4-hydroxy-L-proline-2,5,5-D3 | avma.org |

| LLOQ | 0.005 ng/mL | avma.org |

| Linear Range | 0.01 to 2.50 ng/mL | avma.org |

| Intraday Precision (CV) | 2.1% to 3.0% | avma.org |

| Interday Precision (CV) | 3.2% to 5.3% | avma.org |

| Precursor Ion (Analyte) | 132 m/z | avma.org |

| Precursor Ion (IS) | 135.1 m/z | avma.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric and Diastereomeric Separations

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the chiral analysis of amino acids, often employing chiral stationary phases for separation. A key advantage is the high chromatographic resolution achievable. sigmaaldrich.com

For hydroxyproline isomers, a cost-effective chiral GC-MS method has been described for the separation of nine cyclic secondary amino acids, including the cis and trans isomers of 3- and 4-hydroxyproline (B1632879). nih.gov The method involves a two-step derivatization: in-situ treatment with heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine. nih.govspringernature.com The resulting derivatives are then separated on a Chirasil-L-Val capillary column and detected by GC-MS in selected ion monitoring (SIM) mode. springernature.com

However, some GC-MS methods face challenges in completely resolving all stereoisomers. One study reported the successful chiral separation of D,L-proline and several hydroxyproline stereoisomers, but noted the co-elution of trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline. mdpi.com Another method was able to resolve trans-4-D-Hyp and cis-4-L-Hyp, but trans-4-L-Hyp and cis-4-D-Hyp co-eluted. universiteitleiden.nlcore.ac.uk These findings highlight the critical importance of selecting the appropriate chiral column and derivatization strategy for the specific isomers of interest.

Two-Dimensional Micro-High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Two-dimensional high-performance liquid chromatography (2D-HPLC) enhances separation power by using two columns with different selectivities. This is particularly useful for analyzing trace amounts of D-amino acids in complex biological matrices. tandfonline.com

A 2D micro-HPLC system with fluorescence detection has been successfully applied to the simultaneous enantiomeric determination of proline, cis-4-Hyp, and trans-4-Hyp. universiteitleiden.nlcore.ac.uk In a typical setup, the amino acids are first derivatized with a fluorescent agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.netnih.gov The NBD-derivatives are separated as D/L mixtures on a reversed-phase column in the first dimension. The fraction containing the target analytes is then transferred to a second-dimension enantioselective column (e.g., a Pirkle-type column) for chiral separation before fluorescence detection. researchgate.netnih.gov This automated approach allows for sensitive and reliable quantification of enantiomers like trans-4-D-Hyp in samples such as human urine and tissues. researchgate.netnih.gov While one study did not find trans-4-D-Hyp in the tested biological samples, it did detect cis-4-D-Hyp, underscoring the method's capability. researchgate.net

Electrophoretic Separation Methods

Electrophoretic techniques offer an alternative, high-efficiency approach for chiral separations, often requiring minimal sample volume and providing rapid analysis times.

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis (CE) is well-suited for chiral analysis due to its high separation efficiency and the ease with which chiral selectors can be added to the background electrolyte. mdpi.combio-rad.com

A cyclodextrin-modified capillary zone electrophoresis (CZE) method has been developed that can separate all eight stereoisomers of 3- and 4-hydroxyproline in under 10 minutes. mdpi.comnih.gov The method involves derivatization with the chiral reagent (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole, which imparts fluorescence for sensitive detection. nih.gov The key to the chiral separation is the addition of 5 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin to the electrophoretic buffer. nih.gov

Another successful approach, marking the first CE separation of the four 4-Hyp stereoisomers, used methyl-γ-cyclodextrin as the chiral selector. core.ac.uk In this method, the isomers were first derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). Optimal separation was achieved using a 75 mM phosphate (B84403) buffer (pH 7.0) containing 10 mM methyl-γ-CD, resolving all four stereoisomers in less than 21 minutes. core.ac.uk

Table 2: Comparison of CE Methods for 4-Hydroxyproline Stereoisomer Separation

| Method Feature | Method 1 | Method 2 | Source |

|---|---|---|---|

| Technique | Cyclodextrin-Modified CZE | Electrokinetic Chromatography (EKC) | nih.gov, core.ac.uk |

| Derivatizing Agent | (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | nih.gov, core.ac.uk |

| Chiral Selector | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Methyl-γ-cyclodextrin (methyl-γ-CD) | nih.gov, core.ac.uk |

| Analytes Separated | 8 stereoisomers of 3- and 4-Hyp | 4 stereoisomers of 4-Hyp | nih.gov, core.ac.uk |

| Analysis Time | < 10 min | < 21 min | nih.gov, core.ac.uk |

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for Enantiomer Differentiation

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. It offers rapid and high-resolution separation of isomers, including enantiomers, when they are converted into diastereomers. nih.govrsc.org

A TIMS-MS method was developed for the direct and simultaneous recognition of proline and 4-hydroxyproline isomers, including trans-4-D-Hyp. acs.org This was achieved by forming ternary complexes with natamycin (B549155) and a metal ion, which could then be separated based on their different mobilities. acs.org

A more general approach involves derivatizing amino acids with a chiral agent prior to TIMS-MS analysis. nih.gov One such agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govacs.orgnih.gov The resulting diastereomeric derivatives are ionized, and the sodiated ions are separated by TIMS. nih.govacs.org This method has been shown to resolve 17 out of 21 common amino acids, with detection limits for the D-enantiomers in the nanomolar range and a total analysis time of less than 15 minutes. nih.govnih.gov The high resolving power of TIMS allows for the separation of diastereomers with very small differences in their collision cross-sections. nih.govacs.org

Spectroscopic and Structural Elucidation Techniques

Spectroscopic and crystallographic methods are fundamental to the unambiguous identification and structural confirmation of trans-4-hydroxy-D-proline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the proton signals are observed at specific chemical shifts (ppm), confirming the connectivity and stereochemistry of the molecule. chemicalbook.combmrb.io For instance, the proton attached to the carbon bearing the hydroxyl group (H4) typically appears as a distinct multiplet. bmrb.io The protons on the pyrrolidine (B122466) ring and the alpha-proton also show characteristic signals that can be assigned through two-dimensional NMR experiments like COSY and HSQC. bmrb.io

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the five carbon atoms in this compound are unique and confirm the presence of the carboxylic acid, the hydroxyl-bearing carbon, and the other pyrrolidine ring carbons. bmrb.iohmdb.ca The specific chemical shifts observed are consistent with the trans configuration of the hydroxyl group relative to the carboxyl group. researchgate.net The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure. bmrb.ioresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 4.336 | 62.525 |

| C3 | 2.144, 2.424 | 40.156 |

| C4 | 4.657 | 72.793 |

| C5 | 3.354, 3.469 | 55.666 |

| COOH | - | 177.084 |

Data sourced from the Biological Magnetic Resonance Bank. bmrb.io

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key absorption bands include a broad peak in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching of the secondary amine. A strong absorption band around 1600-1650 cm⁻¹ can be attributed to the C=O stretching vibration of the carboxylate anion, and another significant band around 1080-1180 cm⁻¹ corresponds to the C-O stretching of the secondary alcohol. The presence of these specific absorption bands in the IR spectrum provides strong evidence for the functional groups that constitute this compound. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | Overlaps with O-H stretch |

| C=O (Carboxylate) | Stretching | 1600-1650 |

| C-O (Alcohol) | Stretching | 1080-1180 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, which has a molecular weight of 131.13 g/mol , electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be observed as a protonated molecule [M+H]⁺ at an m/z of approximately 132.1. scbt.com

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides further structural confirmation. tandfonline.comelifesciences.org The fragmentation of this compound often involves the loss of water (H₂O) and carbon dioxide (CO₂) from the parent ion, leading to characteristic fragment ions that help to confirm its identity. elifesciences.org

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

| [M+H]⁺ | 132.1 | Protonated molecule |

| [M-H₂O+H]⁺ | 114.1 | Loss of water |

| [M-CO₂H₂+H]⁺ | 86.1 | Loss of carboxylic acid group |

These studies have confirmed the trans stereochemistry, where the hydroxyl group on C4 and the carboxylic acid group on C2 are on opposite sides of the pyrrolidine ring. nih.govnih.gov The crystallographic data reveals the puckering of the five-membered ring and the precise spatial arrangement of all atoms, which is crucial for understanding its biological activity and interactions with enzymes. rcsb.orgpdbj.org For example, a high-resolution crystal structure of ALDH4A1 complexed with this compound showed the specific hydrogen bonding environment and the orientation of the pyrrolidine ring within the enzyme's active site. rcsb.orgnih.gov

Table 4: Example Crystallographic Data for an Enzyme-Bound this compound Complex

| Parameter | Value |

| PDB ID | 7MES |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.37 Å |

| Space Group | P 21 21 21 |

| R-Value Work | 0.161 |

| R-Value Free | 0.172 |

Data from the crystal structure of ALDH4A1 complexed with this compound. rcsb.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Bioanalytical Assays for Biological Samples

The quantification of this compound in complex biological matrices requires highly specific and sensitive bioanalytical methods.

Enzymatic assays offer a highly specific and sensitive approach for the quantification of D-amino acids, including this compound, in biological samples. nih.gov These assays leverage the stereospecificity of enzymes that act exclusively on D-enantiomers. nih.govspringernature.com

The development of such an assay typically involves an enzyme that specifically recognizes and metabolizes this compound. One potential enzyme for this purpose is a D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. researchgate.netresearchgate.net While natural DAAOs have broad substrate specificity, protein engineering can be employed to create variants with enhanced activity and selectivity for specific D-amino acids. researchgate.net

The validation of an enzymatic assay is a critical step to ensure its reliability. This process involves demonstrating the assay's selectivity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy. researchgate.net For instance, the assay must be shown to be unaffected by the presence of the L-enantiomer, trans-4-hydroxy-L-proline, or other structurally related compounds that may be present in the biological sample. frontiersin.org The enzymatic reaction can be coupled to a detection system, such as the production of hydrogen peroxide which can be measured spectrophotometrically, to quantify the amount of this compound present. researchgate.netresearchgate.net While specific enzymatic assays for this compound are not as commonly reported as those for other amino acids, the principles of D-amino acid assay development are well-established and applicable. nih.govnih.gov

Design and Application of Chemosensors for Selective Detection and Quantification

The development of chemosensors offers a dynamic and sensitive approach for the real-time detection and quantification of specific analytes. For hydroxyproline isomers, research has focused on both fluorescent and electrochemical sensors, designed to achieve high selectivity through molecular recognition.

Fluorescent Chemosensors:

Fluorescent sensors are designed with a receptor unit that selectively binds the target analyte and a fluorophore that signals the binding event through a change in fluorescence intensity, often described as a "turn-on" or "turn-off" mechanism. nih.govacs.org For the chiral recognition of proline and its derivatives, sensor design often incorporates chiral elements.

Rhodamine-Based "Turn-On" Sensors: A notable example is a chemosensor developed from an amino pyridine-appended rhodamine derivative (APR). This sensor exhibits a selective "turn-on" fluorescence for L-4-hydroxyproline in aqueous media. nih.govacs.org The interaction and recognition mechanism were elucidated using absorption and emission spectroscopy, NMR spectroscopy, and density functional theory (DFT) computations. acs.org While this specific sensor was designed for the L-isomer, the principle of using a specific molecular scaffold that undergoes a conformational change and subsequent fluorescence upon binding is a key strategy that can be adapted for D-isomer detection.

Chiral Recognition with Porphyrin Derivatives: The discrimination between D- and L-proline enantiomers has been demonstrated using Langmuir-Schaefer films of a porphyrin derivative functionalized with L-proline. mdpi.com The interaction between the chiral film and the proline enantiomers in an aqueous subphase was shown to be different for the D- and L-isomers, which could be monitored by changes in fluorescence emission. This approach establishes a proof-of-concept for developing highly specific chiral sensing devices. mdpi.com

BINOL-Based Fluorescent Sensors: Derivatives of 1,1'-Bi-2-naphthol (BINOL), a rigid and chiral molecule, are excellent candidates for fluorescent sensors. nih.gov By modifying the BINOL structure, sensors can be created that provide distinct fluorescence signals upon interacting with different enantiomers of amino acids, enabling high enantioselectivity. nih.gov

Electrochemical Sensors:

Electrochemical sensors provide an alternative method that translates the chemical recognition event into an electrical signal.

Enzyme-Based Biosensors: A novel biosensor for D-amino acids was developed by immobilizing a thermostable D-proline dehydrogenase (D-Pro DH) within an agar (B569324) gel membrane on a glassy carbon electrode. nih.gov The sensor measured the electrocatalytic oxidation current of a mediator, 2,6-dichloroindophenol (B1210591) (DCIP), which is correlated with the concentration of the D-amino acid. nih.gov This sensor demonstrated a response to D-proline and was successfully applied to determine the total D-amino acid content in human urine samples. nih.gov The principle of using a stereospecific enzyme is a powerful strategy for developing a sensor highly selective for this compound.

Modified Electrode Sensors: The modification of electrode surfaces with polymers can enhance sensitivity and selectivity. For instance, a poly(L-proline) modified carbon paste electrode was developed for the sensitive detection of other compounds. bohrium.com This highlights the potential of using polymers of D-amino acids to create surfaces with chiral recognition capabilities for detecting this compound.

Table 1: Examples of Chemosensor Designs for Proline Derivatives

| Sensor Type | Receptor/Principle | Target Analyte(s) | Detection Method | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Fluorescent | Amino pyridine-rhodamine conjugate (APR) | L-4-Hydroxyproline | "Turn-on" Fluorescence | Selective detection in collagen after acid hydrolysis. | acs.org, nih.gov |

| Fluorescent | L-proline functionalized porphyrin film | D- and L-Proline | Fluorescence Spectroscopy | Demonstrated different interactions with enantiomers, proving chiral sensing capability. | mdpi.com |

| Electrochemical | Immobilized D-proline dehydrogenase | D-Proline, D-amino acids | Amperometry | Successfully determined D-amino acid concentrations in human urine. | nih.gov |

Methodologies for Analysis in Complex Biological Fluids and Tissues

Analyzing this compound in biological samples like plasma, urine, or tissue hydrolysates requires methods that can separate it from other amino acids and, crucially, from its stereoisomers. Chromatography and electrophoresis are the cornerstones of this analytical challenge.

A significant challenge in the analysis of protein-bound hydroxyproline is the sample preparation itself. To release the amino acid from collagen, acid hydrolysis is typically required. However, this process can cause epimerization, converting a portion of trans-4-hydroxy-L-proline into cis-4-hydroxy-D-proline, which must be accounted for in the analytical method. umich.edumdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of amino acid isomers.

Two-Dimensional LC-MS/MS: A highly selective method has been developed for the enantioselective determination of proline and hydroxyproline isomers in human plasma, urine, and bivalve tissues. researchgate.netnih.gov This system involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). The derivatives are first separated by a reversed-phase column, and the fractions containing hydroxyproline are then transferred to a second, enantioselective column (Pirkle-type) for the separation of the D- and L-enantiomers before detection by tandem mass spectrometry. researchgate.netnih.gov While this highly sensitive method was able to detect cis-4-D-Hyp in human urine and ark shell tissues, trans-4-D-Hyp was not found in any of the tested samples. researchgate.netnih.gov

Validated Method for Canine Serum: An LC-MS/MS method was also developed and validated for quantifying the L-isomer (trans-4-hydroxy-L-proline) in canine serum, demonstrating high sensitivity (LLOQ of 0.005 ng/mL), precision, and accuracy. avma.org The methodology, involving specific chromatographic conditions and mass spectrometric transitions, is directly adaptable for the detection of the D-isomer.

Capillary Electrophoresis (CE):

Capillary electrophoresis, particularly when modified with chiral selectors, offers excellent resolving power for stereoisomers.

Cyclodextrin-Modified Capillary Zone Electrophoresis (CD-CZE): A CD-CZE method has been successfully developed for the separation of the complete series of eight hydroxyproline stereoisomers, including this compound. mdpi.com This technique provides a powerful tool for studying the biological and pathophysiological significance of these rare isomers.

Electrokinetic Chromatography: This method has been used to separate the four stereoisomers of 4-hydroxyproline. Under optimal conditions, it was able to resolve trans-4-D-Hyp and cis-4-L-Hyp. universiteitleiden.nl

Table 2: Performance of Analytical Methods for Hydroxyproline Isomers in Biological Samples

| Method | Sample Matrix | Derivatization | Key Separation Principle | Isomers Detected/Separated | Reference(s) |

|---|---|---|---|---|---|

| 2D LC-MS/MS | Human plasma, urine; bivalve tissues | NBD-F | Reversed-phase followed by Pirkle-type enantioselective column | Pro, cis-4-Hyp, and trans-4-Hyp enantiomers. trans-4-D-Hyp was not detected. | researchgate.net, nih.gov |

| LC-MS/MS | Canine serum | Not specified | Liquid chromatography with tandem mass spectrometry | Quantified trans-4-hydroxy-L-proline; method is adaptable for D-isomer. | avma.org |

| HPLC | Serum, Gingival Crevicular Fluid | Not specified | High-Performance Liquid Chromatography | Quantified trans-4-hydroxy-L-proline; noted epimerization to cis-4-hydroxy-D-proline during hydrolysis. | umich.edu |

| CD-CZE | Collagen hydrolysates | None specified | Cyclodextrin-modified capillary zone electrophoresis | Separated all eight stereoisomers of 3- and 4-hydroxyproline. | mdpi.com |

| Electrokinetic Chromatography | Not specified | Not specified | Chiral selector in background electrolyte | Resolved trans-4-D-Hyp and cis-4-L-Hyp. | universiteitleiden.nl |

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Stereoselective Production Methodologies

The traditional method for producing hydroxyproline (B1673980) isomers involves the acid hydrolysis of collagen, a process fraught with environmental concerns and purification challenges. nih.govd-nb.info The future of trans-4-Hydroxy-D-proline production lies in the development of sustainable and highly selective methods.

Current research is heavily invested in microbial fermentation and biocatalysis. Metabolic engineering of host organisms like Escherichia coli and Corynebacterium glutamicum has been a successful strategy for producing the L-isomer of trans-4-hydroxyproline. nih.govd-nb.info This typically involves the heterologous expression of proline 4-hydroxylase (P4H) enzymes, which catalyze the hydroxylation of proline. d-nb.infowiley.com

A significant challenge and a key area for future research is achieving high stereoselectivity for the D-isomer. Emerging strategies include:

Chemoenzymatic Synthesis: This hybrid approach combines chemical synthesis with enzymatic reactions to achieve high stereo- and regioselectivity. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively used for the kinetic resolution of racemic mixtures, yielding specific diastereomers like cis-4-hydroxy-D-proline with high purity. researchgate.net Similar strategies are being explored for this compound.

Whole-Cell Biocatalysis: Using engineered microorganisms as whole-cell biocatalysts offers a greener alternative to chemical synthesis. wiley.com Future work will likely focus on engineering cells to overexpress enzymes that can specifically produce or convert precursors into this compound.

Novel Synthetic Pathways: Researchers are also exploring purely synthetic routes starting from abundant chiral precursors, such as carbohydrates derived from D-glucose, to create this compound. researchgate.net

These advancements aim to provide cost-effective, environmentally friendly, and highly efficient sources of this valuable chiral building block.

Discovery and Characterization of Novel Metabolic Pathways and Enzymatic Activities

Recent discoveries have unveiled that this compound is not just a synthetic curiosity but an active participant in microbial metabolism. While L-hydroxyproline metabolism in mammals is well-documented, bacteria employ distinct and novel pathways.

A key finding is that some bacterial pathways for L-hydroxyproline degradation proceed via a D-hydroxyproline intermediate. nih.gov In some bacteria, trans-4-hydroxy-L-proline is first converted to cis-4-hydroxy-D-proline by an epimerase. asm.org This intermediate is then catabolized to α-ketoglutarate through the action of a series of enzymes. asm.org

More directly relevant to the subject compound, a novel anaerobic degradation pathway has been identified that begins with cis-4-hydroxy-L-proline. illinois.edu This pathway involves:

Isomerization of cis-4-hydroxy-L-proline to This compound . illinois.edu

Radical-mediated ring opening of this compound by a newly discovered glycyl radical enzyme (GRE), This compound C-N-lyase (HplG) , to form 2-amino-4-ketopentanoate (AKP). illinois.edu

Subsequent cleavage of AKP by a thiolase to yield acetyl-CoA and D-alanine. illinois.edu

The discovery of these pathways and enzymes opens up new research frontiers. Future investigations will likely focus on:

Screening diverse microbial environments for new enzymes involved in D-hydroxyproline metabolism.

Characterizing the structure and mechanism of enzymes like HplG to understand the basis of their unique catalytic activity.

Exploring the prevalence of these metabolic pathways in different ecosystems, such as the human gut microbiome.

| Enzyme Name | Abbreviation | Function | Metabolic Pathway | Source Organism Example(s) | Reference |

|---|---|---|---|---|---|

| D-hydroxyproline dehydrogenase | - | Oxidizes D-hydroxyproline | Bacterial L-hydroxyproline metabolism | Pseudomonas putida, P. aeruginosa | nih.gov |

| Δ1-pyrroline-4-hydroxy-2-carboxylate deaminase | Pyr4H2C deaminase | Deaminates Pyr4H2C | Bacterial L-hydroxyproline metabolism | Pseudomonas putida, P. aeruginosa | nih.gov |

| This compound C-N-lyase | HplG | Catalyzes ring opening of this compound | Anaerobic cis-4-hydroxy-L-proline degradation | Clostridioides bacterium | illinois.edu |

| cis-4-hydroxy-D-proline dehydrogenase | HypO | Oxidizes cis-4-D-Hyp to Δ1-pyrroline-4-hydroxy-2-carboxylate (HPC) | trans-4-L-Hyp catabolism | Sinorhizobium meliloti | asm.orgtandfonline.com |

Expanded Utility in Rational Drug Design and Development of Bioactive Molecules

As an "unnatural" amino acid, this compound offers unique structural properties that are highly valuable in medicinal chemistry. Its rigid, cyclic structure and stereochemistry can be used to constrain the conformation of peptides and other molecules, often leading to enhanced biological activity and stability.

Future research in this area includes:

Peptidomimetics and Cyclic Peptides: The incorporation of this compound into peptide sequences is a key strategy for developing novel therapeutics. chemimpex.com Its Boc-protected form is a crucial building block for synthesizing cyclic peptides, which are known for their improved metabolic stability and cell permeability compared to linear peptides. chemimpex.com

Chiral Scaffolds: It serves as a versatile chiral scaffold for the synthesis of complex, biologically active molecules. researchgate.net Its structure has been utilized as a starting point for compounds with potential antiobesity, anticancer, and alpha-amylase inhibitory (anti-diabetic) activities. researchgate.net

Novel Inhibitors: The unique stereochemistry of the D-isomer can be exploited to design highly specific inhibitors for various enzyme targets, such as proteases and kinases, where precise spatial arrangement is critical for binding. chemimpex.commdpi.com It can be used to probe the active sites of enzymes and develop inhibitors for targets like matrix metalloproteases (MMPs). mdpi.com

The ability to tune the physicochemical properties of bioactive peptides and small molecules by including this compound makes it a powerful tool for overcoming common challenges in drug development, such as poor stability and low target affinity. researchgate.net

Synergistic Integration of Computational and Experimental Approaches in Biochemical Research

The synergy between computational modeling and experimental validation is accelerating research into this compound. This integrated approach is crucial for understanding complex biochemical systems at a molecular level.

Emerging trends in this domain include:

Enzyme Mechanism and Design: Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are being used to elucidate the reaction mechanisms of newly discovered enzymes like HypD and HplG. researchgate.netresearchgate.net These insights can guide the rational design of enzymes with improved activity or altered substrate specificity for biotechnological applications.

Metabolic Engineering: Genome-scale metabolic models (GSMMs) are powerful in silico tools for predicting the effects of genetic modifications on microbial metabolism. nih.gov These models can identify key metabolic bottlenecks and suggest gene knockout or overexpression strategies to optimize the fermentative production of this compound. nih.gov

Predictive Modeling: In silico tools are being developed to predict protein modification sites, such as proline hydroxylation, which are often difficult and time-consuming to identify experimentally. biorxiv.org Furthermore, computational approaches like Density Functional Theory (DFT) are used to study the molecular geometry, reactivity, and spectroscopic properties of hydroxyproline isomers, providing fundamental data that complements experimental findings. tandfonline.com

Material Science: The combination of simulations and experiments is used to design and understand the properties of novel biomaterials, such as collagen mimetic peptides, where the inclusion of non-natural amino acids like hydroxyproline can significantly alter material stability and function. nih.gov

This integrated approach allows for a more efficient, hypothesis-driven research cycle, reducing the time and resources required to move from discovery to application.

Exploration of Undiscovered Biological Roles and Diagnostic Biomarker Potential

While the biological roles of L-hydroxyproline are well-established, particularly in collagen stability, the functions of this compound are largely unknown. Its identification as a metabolic intermediate in bacteria is the first step toward uncovering its specific biological significance. illinois.edu Future research will aim to determine if it plays a role in bacterial signaling, stress response, or interactions with host organisms.

The presence of specific metabolic pathways involving this compound also positions it as a potential biomarker. illinois.edu General hydroxyproline levels are already used as biomarkers for conditions involving collagen turnover, such as fibrosis, osteoarthritis, and certain cancers. researchgate.netnih.gov

The potential for this compound includes:

Biomarker for Microbial Activity: The detection of this compound or its unique metabolites in biological samples (e.g., feces, blood) could serve as a non-invasive biomarker for the presence and activity of specific gut microbes that possess the HplG-mediated degradation pathway.

Disease Diagnosis: As metabolomics technologies become more sensitive, it may be possible to link aberrant levels of specific hydroxyproline isomers, including the D-form, to particular disease states. Metabolomics studies have already identified trans-4-hydroxy-L-proline as a potential biomarker for gestational diabetes. researchgate.net Exploring the full spectrum of isomers could provide a more detailed metabolic signature for various conditions.

Unraveling the full extent of the biological roles and biomarker potential of this compound requires the development of more sophisticated analytical techniques capable of separating and quantifying this specific isomer in complex biological matrices.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the enantiomeric purity of trans-4-Hydroxy-D-proline in synthetic samples?

- Methodological Answer : Enantiomeric purity can be validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns). Polarimetry is also essential, as the specific rotation ([α]D) of trans-4-Hydroxy-D-proline (CAS 3398-22-9) should align with literature values (e.g., +14.5° in water ). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) should confirm molecular identity and exclude diastereomeric impurities. Cross-reference databases like SciFinder or Reaxys for validated protocols .

Q. How should trans-4-Hydroxy-D-proline be stored to maintain stability during experiments?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent hygroscopic degradation. For solutions, use sterile, neutral pH buffers (e.g., phosphate-buffered saline) and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as hydroxylated proline derivatives are prone to oxidative degradation. Safety protocols for handling (e.g., PPE, fume hoods) should follow guidelines for similar amino acid derivatives .

Q. What synthetic routes are most efficient for producing trans-4-Hydroxy-D-proline in high yield?

- Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or enzymatic hydroxylation of D-proline using prolyl hydroxylases (e.g., bacterial homologs) are common. Optimize reaction conditions (pH, temperature, cofactors like Fe and α-ketoglutarate) to enhance stereoselectivity. Purification via ion-exchange chromatography or recrystallization in ethanol/water mixtures improves yield. Validate intermediates using thin-layer chromatography (TLC) and LC-MS .

Q. How can researchers confirm the absence of racemization in trans-4-Hydroxy-D-proline samples?

- Methodological Answer : Combine chiral HPLC with a derivatization agent (e.g., Marfey’s reagent) to detect L-enantiomers. Compare retention times against pure D- and L-standards. Circular dichroism (CD) spectroscopy can also identify optical activity shifts indicative of racemization. Report melting points (literature range: 220–225°C) and specific rotation data to validate consistency .

Advanced Research Questions

Q. What methodological considerations are critical when studying the enzymatic cleavage of trans-4-Hydroxy-D-proline by glycyl radical enzymes (GREs) in anaerobic pathways?

- Methodological Answer : Anaerobic chamber setups are essential to maintain oxygen-free conditions for GRE activity assays (e.g., HplG enzyme ). Use C-labeled trans-4-Hydroxy-D-proline to track C–N bond cleavage via NMR or isotope-ratio mass spectrometry. Include radical quenchers (e.g., TEMPO) in control experiments to confirm GRE-dependent mechanisms. Kinetic parameters (, ) should be measured under varying substrate concentrations and pH .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of microbial enzymes acting on trans-4-Hydroxy-D-proline?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., temperature, cofactor availability). Replicate studies using standardized protocols (NIH guidelines ). Employ orthogonal assays: For example, compare HPLC-based substrate depletion assays with fluorometric detection of reaction byproducts (e.g., glycine). Meta-analyses of enzyme structures (via X-ray crystallography or cryo-EM) can identify active-site variations affecting activity .

Q. What strategies optimize in silico docking studies for trans-4-Hydroxy-D-proline and its target enzymes?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) parameterized for hydroxyproline derivatives. Include explicit solvent models and protonation states relevant to physiological pH. Validate docking poses with experimental data (e.g., mutagenesis studies on HplG’s substrate-binding pocket ). Cross-check results using multiple software platforms (AutoDock, Schrödinger) to reduce algorithmic bias .

Q. How does the stereochemistry of trans-4-Hydroxy-D-proline influence its role in microbial metabolism versus mammalian collagen biosynthesis?

- Methodological Answer : Comparative studies using isotopic tracing (C or N-labeled compounds) can track incorporation into microbial metabolites (e.g., acetate) versus collagen hydrolysates. In microbial systems, assess gene knockout strains (e.g., hplG mutants) for growth defects on trans-4-Hydroxy-D-proline as a sole carbon source. In mammalian cells, siRNA knockdown of prolyl hydroxylases (PHDs) can clarify stereospecific hydroxylation requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.